![molecular formula C9H9ClO2 B8652864 1-[4-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B8652864.png)
1-[4-(chloromethoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(chloromethoxy)phenyl]ethan-1-one is an organic compound characterized by the presence of an acetyl group and a chloromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(chloromethoxy)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The chloromethoxy group can be introduced through a subsequent reaction involving chloromethylation, where formaldehyde and hydrochloric acid are used in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(chloromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nitration: Nitro derivatives of this compound.
Reduction: 4-(Hydroxymethyl)acetophenone.
Scientific Research Applications
1-[4-(chloromethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(chloromethoxy)phenyl]ethan-1-one involves its reactivity towards electrophiles and nucleophiles. The acetyl group and chloromethoxy group influence the electron density of the benzene ring, making it susceptible to various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
4-Acetyl-1-methoxybenzene: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
4-Chloromethylacetophenone: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness: 1-[4-(chloromethoxy)phenyl]ethan-1-one is unique due to the presence of both acetyl and chloromethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-[4-(chloromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,6H2,1H3 |
InChI Key |
NSZXIGNFOFJTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


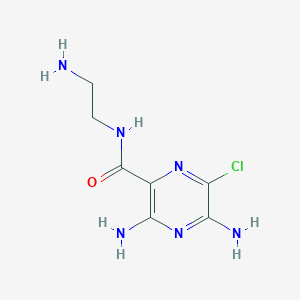
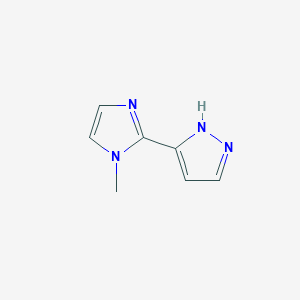
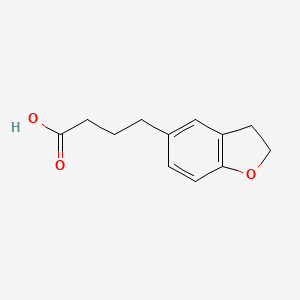
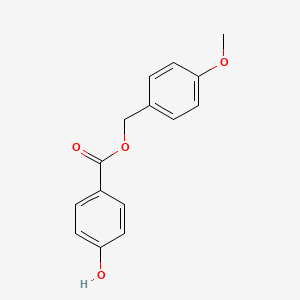
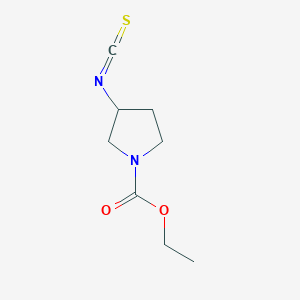
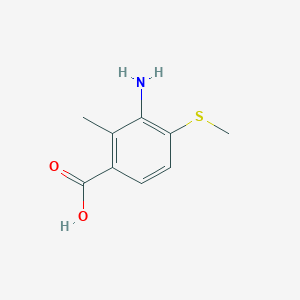
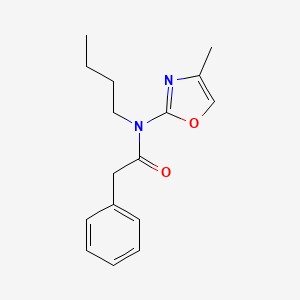
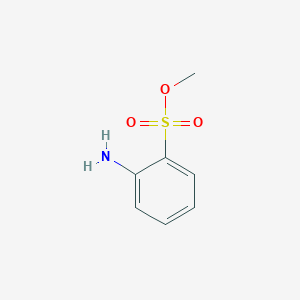
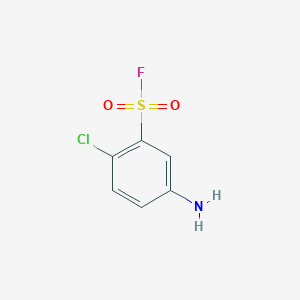
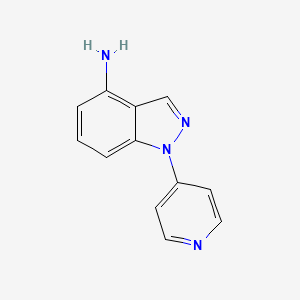

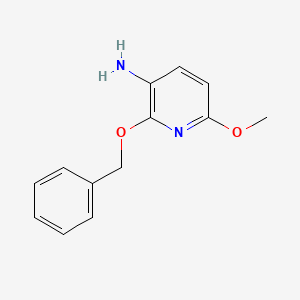
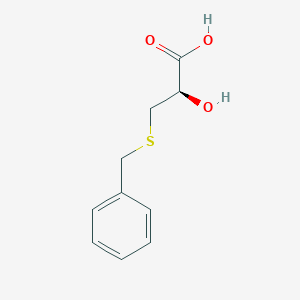
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(tert-butyl)amine](/img/structure/B8652887.png)
